

# Chemical and physical properties of Methyl tetrahydropyran-4-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl tetrahydropyran-4-carboxylate

Cat. No.: B027781

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## An In-Depth Technical Guide to Methyl Tetrahydropyran-4-carboxylate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **Methyl tetrahydropyran-4-carboxylate**, tailored for researchers, scientists, and professionals in drug development.

### Chemical and Physical Properties

**Methyl tetrahydropyran-4-carboxylate** is a heterocyclic compound often utilized as an intermediate in organic synthesis. Its core structure consists of a tetrahydropyran ring with a methyl carboxylate group attached at the 4-position.

Table 1: Physicochemical Properties of **Methyl Tetrahydropyran-4-carboxylate**

Property	Value	Reference
IUPAC Name	Methyl tetrahydropyran-4-carboxylate	
Synonyms	Tetrahydropyran-4-carboxylic acid methyl ester, 4-(Methoxycarbonyl)tetrahydropyran	[1][2]
CAS Number	110238-91-0	[1][3][4]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>	[3][4]
Molecular Weight	144.17 g/mol	[3][4][5]
Appearance	Colorless liquid	[1][4]
Density	1.080 g/mL at 20 °C	[2][6]
Melting Point	-33 °C	[1]
Boiling Point	197 °C (at 760 Torr); 80.5-81 °C (at 16 Torr)	[1][2][5]
Flash Point	86 °C (186.8 °F) - closed cup	[2]
Refractive Index	1.440	[1][2]
Vapor Pressure	0.583 mmHg at 25 °C	[1][2]
Solubility	Soluble in most organic solvents, insoluble in water.[7]	
InChI Key	CNCMVGXVKBJYNU-UHFFFAOYSA-N	[4]
SMILES	COC(=O)C1CCOCC1	

## Experimental Protocols

A common and high-yield method for the synthesis of **Methyl tetrahydropyran-4-carboxylate** is the esterification of tetrahydropyran-4-carboxylic acid using dimethyl sulfate.[3][6]

## Materials:

- Tetrahydropyran-4-carboxylic acid
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Dimethyl sulfate ( $(CH_3)_2SO_4$ )
- Acetone

## Procedure:

- A suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) is prepared in a suitable reaction vessel equipped with a stirrer.
- Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added to the stirred suspension.[\[3\]](#)[\[6\]](#)
- Dimethyl sulfate (0.8 mL, 8.45 mmol) is then added dropwise to the mixture.[\[3\]](#)[\[6\]](#)
- The reaction mixture is heated and stirred for 3 hours.[\[3\]](#)[\[6\]](#) The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
- The filter cake is washed with acetone.[\[3\]](#)[\[6\]](#)
- The filtrates are combined, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield **Methyl tetrahydropyran-4-carboxylate**.[\[3\]](#)[\[6\]](#) This process typically results in a high yield (approximately 99%) and the product can often be used in subsequent steps without further purification.[\[6\]](#)

Another synthetic route involves the reaction of tetrahydropyran-4-carboxylic acid with a halogenating agent to form the acid halide, which is then reacted with methanol.[\[8\]](#)

The identity and purity of the synthesized product are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### 2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of the sample and confirm its molecular weight.
- Methodology:
  - Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) is prepared.
  - GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the product from any residual starting materials or byproducts.
  - MS Detection: The eluting compounds are introduced into the mass spectrometer. Mass spectra are typically acquired in electron ionization (EI) mode.
- Expected Results: The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) or a related ion, such as  $[M+H]^+$ . For **Methyl tetrahydropyran-4-carboxylate**, a peak at  $m/z$  145, corresponding to the protonated molecule  $[M+H]^+$ , is observed.[\[3\]](#)[\[6\]](#)[\[8\]](#)

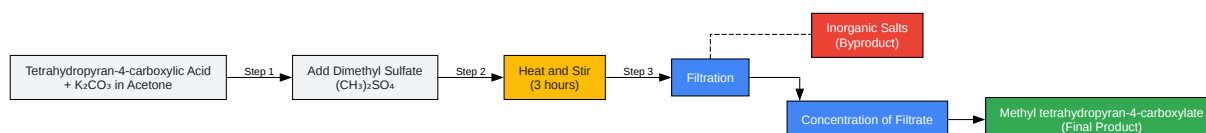
### 2.2.2 $^1\text{H}$ Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

- Objective: To confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and multiplicity of the proton signals.
- Methodology:
  - Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform- $d$  ( $\text{CDCl}_3$ ).
  - Data Acquisition: The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher).

- Expected Spectrum: The  $^1\text{H}$  NMR spectrum in  $\text{CDCl}_3$  shows characteristic signals:
  - $\delta$  3.65 (s, 3H): A singlet corresponding to the three protons of the methyl ester group ( $-\text{OCH}_3$ ).[\[3\]](#)[\[6\]](#)
  - $\delta$  3.88-3.95 (m, 2H) and 3.34-3.43 (m, 2H): Multiplets corresponding to the four protons on the carbons adjacent to the ring oxygen ( $-\text{CH}_2-\text{O}-\text{CH}_2-$ ).[\[3\]](#)[\[6\]](#)
  - $\delta$  2.47-2.52 (m, 1H): A multiplet for the single proton on the carbon bearing the carboxylate group ( $-\text{CH}(\text{COOCH}_3)-$ ).[\[3\]](#)[\[6\]](#)
  - $\delta$  1.70-1.80 (m, 4H): A multiplet for the remaining four protons on the tetrahydropyran ring.[\[3\]](#)[\[6\]](#)

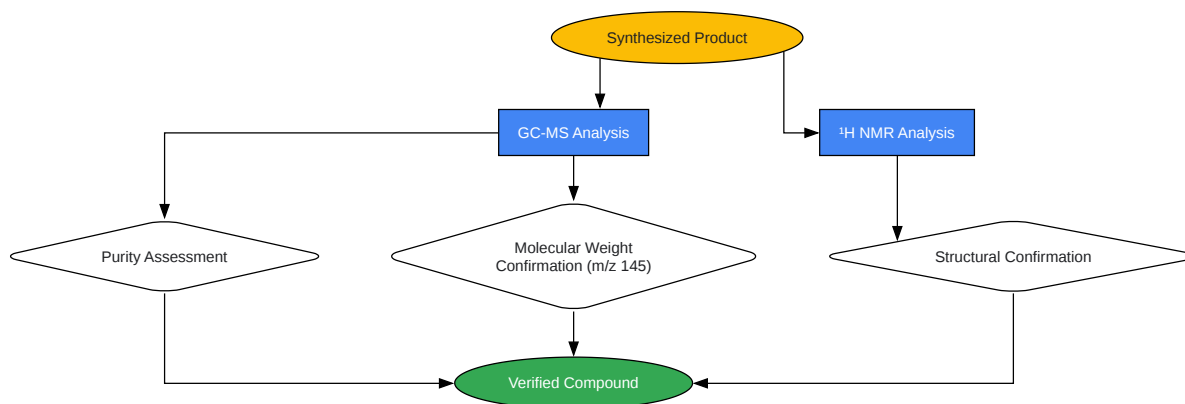
## Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflow for **Methyl tetrahydropyran-4-carboxylate**.



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Synthesis workflow for **Methyl tetrahydropyran-4-carboxylate**.



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Analytical workflow for product verification.

## Safety and Handling

**Methyl tetrahydropyran-4-carboxylate** is classified as an irritant.[1][7] It is irritating to the eyes, respiratory system, and skin.[7]

- Hazard Statements: H319 (Causes serious eye irritation).[2]
- Precautionary Statements:
  - P264: Wash hands thoroughly after handling.[2]
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is classified under storage class 10 for combustible liquids.

This guide summarizes the essential technical information for **Methyl tetrahydropyran-4-carboxylate**, providing a solid foundation for its use in a research and development setting.

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- To cite this document: BenchChem. [Chemical and physical properties of Methyl tetrahydropyran-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027781#chemical-and-physical-properties-of-methyl-tetrahydropyran-4-carboxylate]

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Address: 3281 E Guasti Rd  
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